molecular formula C10H12N2O3 B181351 n,n,2-trimethyl-5-nitrobenzamide CAS No. 130370-02-4

n,n,2-trimethyl-5-nitrobenzamide

Cat. No.: B181351
CAS No.: 130370-02-4
M. Wt: 208.21 g/mol
InChI Key: FHIKLTIIGANXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n,n,2-trimethyl-5-nitrobenzamide: is an organic compound with the molecular formula C10H12N2O3. It belongs to the class of nitrobenzenes and is characterized by the presence of a benzamide core with additional methyl and nitro substituents. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including n,n,2-trimethyl-5-nitrobenzamide, can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and an eco-friendly process .

Industrial Production Methods: Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. this method may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions: n,n,2-trimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Chemistry: n,n,2-trimethyl-5-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is used to study the effects of nitrobenzene derivatives on cellular processes. It serves as a model compound to understand the interactions of similar molecules with biological systems.

Medicine: Benzamide derivatives are explored for their potential therapeutic applications. They are investigated for their antiplatelet activity and as intermediates in the synthesis of pharmaceutical agents .

Industry: In the industrial sector, benzamide, N,N,2-trimethyl-5-nitro- is used in the production of plastics, paper, and rubber. It also serves as an intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of n,n,2-trimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    Benzamide, 2-nitro-: Similar structure but lacks the additional methyl groups.

    Benzamide, N,N,3-trimethyl-: Similar structure but with different positioning of the nitro group.

    2-acetyloxy-N-(5-nitro-2-thiazolyl) benzamide: Contains additional functional groups and a thiazole ring .

Uniqueness: n,n,2-trimethyl-5-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N,N,2-trimethyl-5-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure. The trimethyl substitution on the nitrogen atom contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of nitro-containing compounds like this compound is often attributed to the nitro group's ability to undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as proteins and nucleic acids, resulting in various biological effects. Specifically, the mechanism involves:

  • Reduction to Reactive Intermediates : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which are reactive and can bind covalently to DNA or proteins, potentially leading to cytotoxic effects .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. This compound has been investigated for its efficacy against various pathogens. The mechanism often involves:

  • Covalent Binding : Reduced forms of nitro compounds can bind to bacterial DNA, causing damage and inhibiting replication .
  • Case Study : Research has demonstrated that similar nitrobenzamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Nitro compounds can modulate inflammatory responses through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that nitrobenzamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in inflammatory processes .
  • Case Study : A recent study highlighted that a related compound significantly reduced inflammation in animal models by inhibiting inducible nitric oxide synthase (iNOS), suggesting that this compound could have similar effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key characteristics and activities:

Compound NameStructure CharacteristicsAntimicrobial ActivityAnti-inflammatory Activity
N,N-Diethyl-3-nitrobenzamideNitro group at meta positionModerateModerate
N,N-Dimethyl-3-nitrobenzamideSimilar structureHighLow
This compoundTrimethyl substitutionHighHigh

Properties

IUPAC Name

N,N,2-trimethyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIKLTIIGANXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.